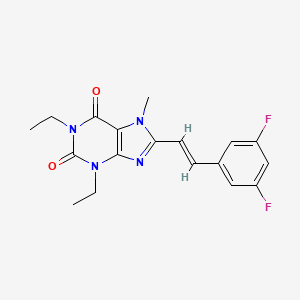
(E)-8-(3,5-Difluorostyryl)-1,3-diethyl-7-methylxanthine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-8-(3,5-Difluorostyryl)-1,3-diethyl-7-methylxanthine is a synthetic xanthine derivative. Xanthines are a group of alkaloids commonly found in various plants and are known for their stimulant effects, particularly in the central nervous system. This specific compound is characterized by the presence of a difluorostyryl group, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-8-(3,5-Difluorostyryl)-1,3-diethyl-7-methylxanthine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available xanthine derivatives.
Styryl Group Introduction: The difluorostyryl group is introduced via a Heck reaction, where a palladium-catalyzed coupling reaction between a halogenated xanthine and a difluorostyrene is performed.
Reaction Conditions: The Heck reaction is carried out in the presence of a palladium catalyst, a base (such as triethylamine), and a solvent (like dimethylformamide) at elevated temperatures (around 100-120°C).
Industrial Production Methods
For industrial-scale production, the synthesis is optimized for higher yields and purity. This involves:
Catalyst Optimization: Using more efficient palladium catalysts to reduce reaction times and increase yields.
Continuous Flow Chemistry: Implementing continuous flow reactors to maintain consistent reaction conditions and improve scalability.
Purification: Employing advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
(E)-8-(3,5-Difluorostyryl)-1,3-diethyl-7-methylxanthine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using hydrogenation catalysts to reduce the styryl double bond.
Substitution: Nucleophilic substitution reactions can occur at the xanthine core, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or alkoxides under basic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Saturated derivatives of the styryl group.
Substitution: Various substituted xanthine derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-8-(3,5-Difluorostyryl)-1,3-diethyl-7-methylxanthine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular signaling pathways.
Medicine: Investigated for its potential as a therapeutic agent due to its xanthine core, which is known to interact with adenosine receptors.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of (E)-8-(3,5-Difluorostyryl)-1,3-diethyl-7-methylxanthine involves its interaction with molecular targets such as adenosine receptors. The difluorostyryl group enhances its binding affinity and selectivity towards these receptors, modulating various physiological processes. The compound may also influence intracellular signaling pathways, including cyclic AMP (cAMP) levels, by inhibiting phosphodiesterase enzymes.
Comparison with Similar Compounds
Similar Compounds
Caffeine: A well-known xanthine derivative with stimulant effects.
Theophylline: Another xanthine used in respiratory diseases for its bronchodilator effects.
Pentoxifylline: A xanthine derivative used to improve blood flow in peripheral vascular diseases.
Uniqueness
(E)-8-(3,5-Difluorostyryl)-1,3-diethyl-7-methylxanthine is unique due to the presence of the difluorostyryl group, which imparts distinct chemical and biological properties. This modification enhances its potential as a research tool and therapeutic agent by providing greater selectivity and potency compared to other xanthine derivatives.
Properties
CAS No. |
155271-81-1 |
|---|---|
Molecular Formula |
C18H18F2N4O2 |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
8-[(E)-2-(3,5-difluorophenyl)ethenyl]-1,3-diethyl-7-methylpurine-2,6-dione |
InChI |
InChI=1S/C18H18F2N4O2/c1-4-23-16-15(17(25)24(5-2)18(23)26)22(3)14(21-16)7-6-11-8-12(19)10-13(20)9-11/h6-10H,4-5H2,1-3H3/b7-6+ |
InChI Key |
MNSONRQXYWPMLD-VOTSOKGWSA-N |
Isomeric SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)/C=C/C3=CC(=CC(=C3)F)F)C |
Canonical SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)C=CC3=CC(=CC(=C3)F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


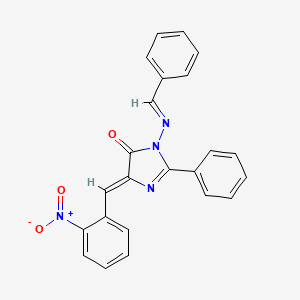
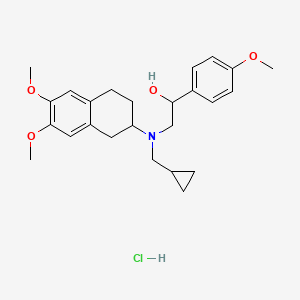
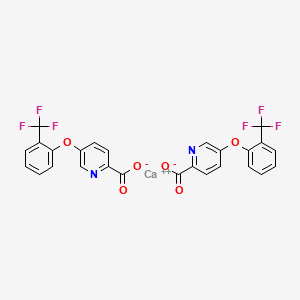
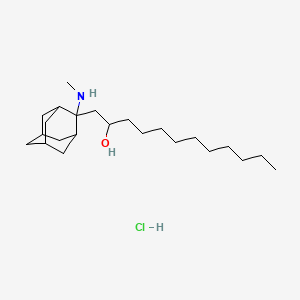
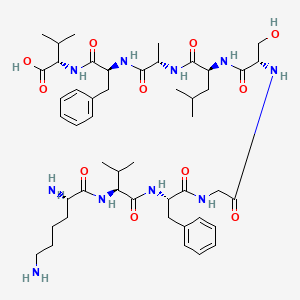

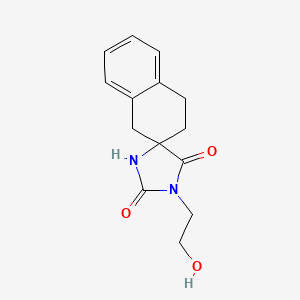


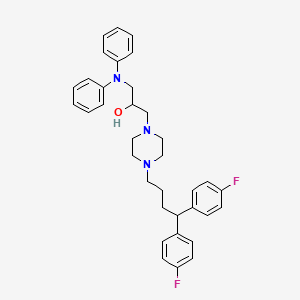
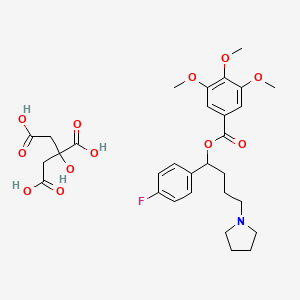


![4-[2-[4-[[4-[3-(tert-butylsulfamoyl)anilino]-5-methylpyrimidin-2-yl]amino]phenoxy]ethylamino]butanoic acid](/img/structure/B12778598.png)
